Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is a chemical compound with the CAS Number: 35022-34-5 . It has a molecular weight of 222.28 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H18O3/c1-4-16-12 (15)13 (2,3)11 (14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 38-39 degrees Celsius .Scientific Research Applications
1. Enzymatic Hydrolysis with Ultrasound Enhancement
Ribeiro, Passaroto, and Brenelli (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. They found that ultrasound significantly reduced reaction time without affecting yield or enantiomeric excess compared to traditional magnetic stirring methods. This indicates potential for more efficient enzymatic processes in organic synthesis involving ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (Ribeiro, Passaroto, & Brenelli, 2001).
2. Chemical Synthesis for Chiral Molecules
Zhao, Ma, Fu, and Zhang (2014) detailed the chemical synthesis of racemic ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation into the S-isomer using Porcine pancreas lipase as a biocatalyst. They optimized reaction conditions like temperature, pH, and solvents, which is vital for producing optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, used in antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).
3. Involvement in Cyclopropane Derivatives Synthesis
Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives like ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This demonstrates the compound’s role in synthesizing structurally complex molecules (Abe & Suehiro, 1982).
4. Application in Stereocontrolled Organic Synthesis
Mukarram, Chavan, Khan, and Bandgar (2011) described the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, a significant intermediate for gemcitabine hydrochloride preparation. They emphasized its utility in achieving high optical purity, crucial for stereocontrolled synthesis in pharmaceuticals (Mukarram, Chavan, Khan, & Bandgar, 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOQOQPPMWKWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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